

Molecular weight and formula of N-Benzylidene-2-propynylamine

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Compound of Interest

Compound Name: *N-Benzylidene-2-propynylamine*

Cat. No.: B016244

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An In-depth Technical Guide on N-Benzylidene-2-propynylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for **N-Benzylidene-2-propynylamine**, a molecule of interest in organic synthesis and potentially in medicinal chemistry.

Core Molecular Information

N-Benzylidene-2-propynylamine is an imine derivative formed from the condensation of benzaldehyde and 2-propynylamine. Its core structure features a benzene ring and a propargyl group attached to the imine functional group.

Table 1: Molecular and Physical Properties of **N-Benzylidene-2-propynylamine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ N	[1]
Molecular Weight	143.19 g/mol	[1]
CAS Number	57734-99-3	[1]
Physical State	Not specified in available literature	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis Protocols

The synthesis of **N-Benzylidene-2-propynylamine**, like other imines, is typically achieved through the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (2-propynylamine). Several methods have been reported for the synthesis of related imines, which can be adapted for this specific compound.

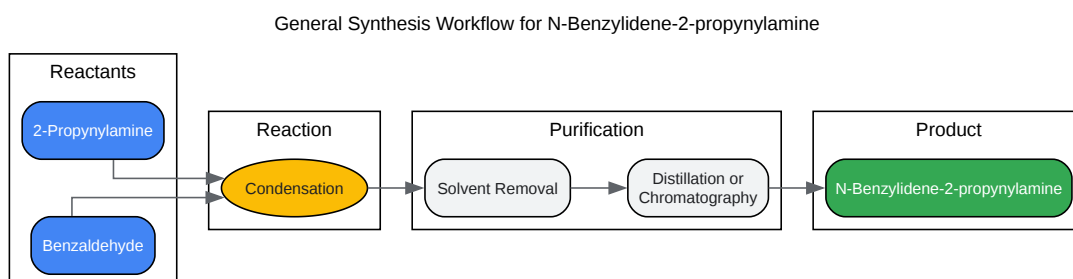
Protocol 1: General Imine Formation

This protocol describes a general method for the synthesis of N-benzylidene imines.

- Reactants: Benzaldehyde and 2-propynylamine (propargylamine) in equimolar amounts.
- Solvent: A suitable organic solvent such as toluene, benzene, or methanol.
- Procedure:
 - Dissolve benzaldehyde and 2-propynylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
 - The reaction can be stirred at room temperature or heated to reflux to drive the condensation. The removal of water, a byproduct of the reaction, can improve the yield. This can be achieved by azeotropic distillation if a suitable solvent like toluene is used.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

A visual representation of a typical synthesis workflow is provided below.



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A general workflow for the synthesis of **N-Benzylidene-2-propynylamine**.

Spectral Data

Detailed experimental spectral data for **N-Benzylidene-2-propynylamine** is not readily available in the public domain. However, based on the known spectral characteristics of its constituent functional groups, the following peaks can be predicted.

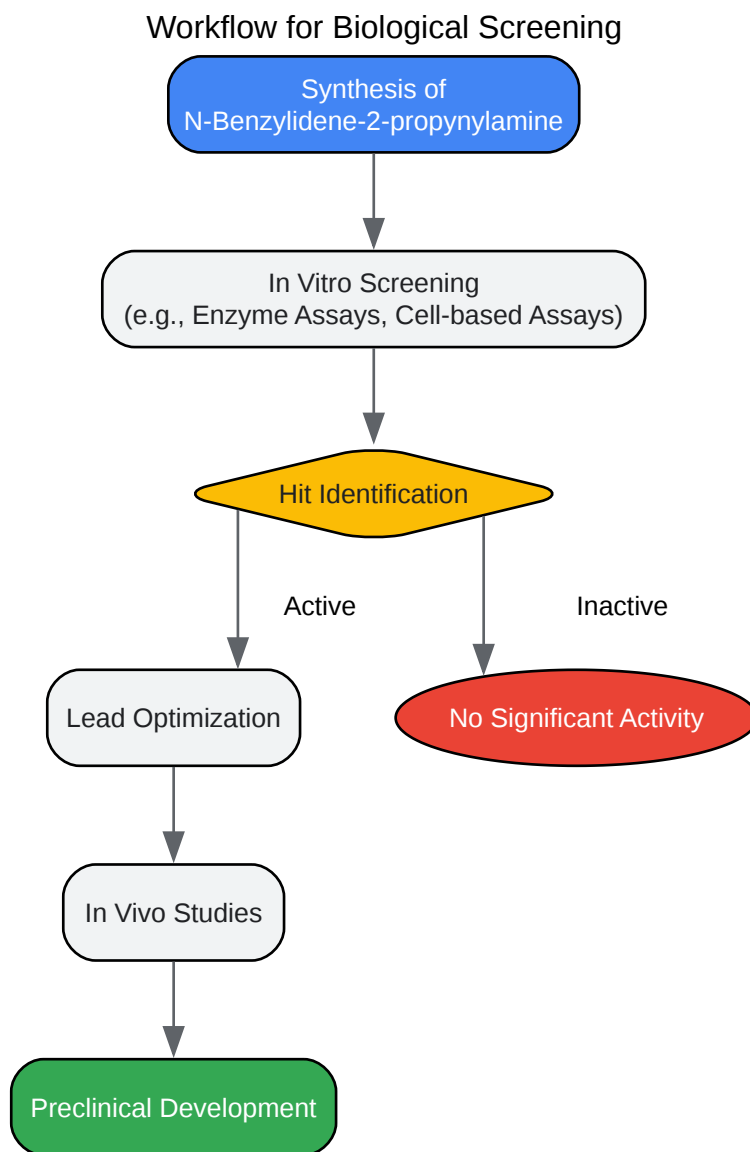
Table 2: Predicted Spectral Data for **N-Benzylidene-2-propynylamine**

Technique	Predicted Peaks/Signals
^1H NMR	- Aromatic protons (phenyl group): $\sim 7.2\text{--}7.9$ ppm- Imine proton ($-\text{CH}=\text{N}-$): $\sim 8.0\text{--}8.5$ ppm- Methylene protons ($-\text{CH}_2-\text{C}\equiv$): $\sim 4.0\text{--}4.5$ ppm- Acetylenic proton ($-\text{C}\equiv\text{CH}$): $\sim 2.5\text{--}3.0$ ppm
^{13}C NMR	- Aromatic carbons: $\sim 120\text{--}140$ ppm- Imine carbon ($-\text{C}=\text{N}-$): $\sim 160\text{--}170$ ppm- Alkyne carbons ($-\text{C}\equiv\text{C}-$): $\sim 70\text{--}90$ ppm- Methylene carbon ($-\text{CH}_2-$): $\sim 30\text{--}40$ ppm
IR Spectroscopy	- $\text{C}\equiv\text{C}-\text{H}$ stretch (terminal alkyne): $\sim 3300\text{ cm}^{-1}$ - $\text{C}=\text{N}$ stretch (imine): $\sim 1640\text{--}1690\text{ cm}^{-1}$ - $\text{C}\equiv\text{C}$ stretch (alkyne): $\sim 2100\text{--}2260\text{ cm}^{-1}$ (can be weak)- Aromatic $\text{C}-\text{H}$ stretch: $\sim 3000\text{--}3100\text{ cm}^{-1}$ - Aromatic $\text{C}=\text{C}$ stretch: $\sim 1450\text{--}1600\text{ cm}^{-1}$
Mass Spectrometry	- Molecular Ion (M^+): $m/z = 143$ - Common fragments may include loss of the propargyl group, or fragmentation of the benzyldiene moiety.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or associated signaling pathways for **N-Benzyldiene-2-propynylamine**. Research in this area is required to elucidate any potential therapeutic applications. The presence of the propargyl group, a known pharmacophore in some enzyme inhibitors, suggests that this molecule could be a candidate for screening in various biological assays.

Due to the lack of data on biological pathways, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a logical workflow for the initial screening of a novel compound like **N-Benzyldiene-2-propynylamine** in a drug discovery context.



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A conceptual workflow for the biological evaluation of a novel compound.

Conclusion

N-Benzylidene-2-propynylamine is a readily synthesizable imine with a defined molecular formula and weight. While detailed experimental data on its physical and spectral properties are currently limited in publicly accessible databases, its structure suggests potential for further

investigation, particularly in the context of medicinal chemistry and materials science. Future research is needed to characterize this compound fully and to explore its potential biological activities.

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References

- 1. scbt.com [scbt.com]
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